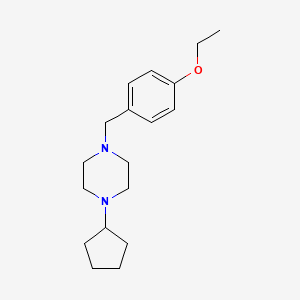

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine

Description

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a cyclopentyl group and a 4-ethoxybenzyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Properties

Molecular Formula |

C18H28N2O |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-cyclopentyl-4-[(4-ethoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C18H28N2O/c1-2-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-4-6-17/h7-10,17H,2-6,11-15H2,1H3 |

InChI Key |

KSHMLZIJNLIQMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity .

Chemical Reactions Analysis

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine has been investigated for its potential pharmacological properties:

- Central Nervous System Activity : Studies suggest that compounds with similar structures may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders such as depression and anxiety.

- Anticancer Properties : Preliminary research indicates that this compound could inhibit cancer cell proliferation. A related study demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance antitumor activity .

Biological Interactions

The compound's mechanism of action involves binding to specific biological targets:

- Receptor Modulation : It may act on serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects. This interaction can lead to alterations in neurotransmitter release and signaling pathways.

- Enzyme Inhibition : There is potential for this compound to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin receptor activity | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of piperazine derivatives, 1-cyclopentyl-4-(4-ethoxybenzyl)piperazine was shown to significantly reduce the viability of breast cancer cells (MCF-7) with an IC50 value indicating potent activity. The mechanism involved apoptosis induction via mitochondrial dysfunction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuropharmacological Effects

Research into similar piperazine compounds revealed their potential as neuroprotective agents. These compounds demonstrated the ability to cross the blood-brain barrier and modulate neurotransmitter systems, providing a basis for further exploration of 1-cyclopentyl-4-(4-ethoxybenzyl)piperazine in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

1-Cyclopentyl-4-nitrosopiperazine: Known for its nitroso group, which imparts different chemical reactivity and biological activity.

1-Amino-4-cyclopentylpiperazine: Used as a pharmaceutical intermediate with distinct synthetic routes and applications.

Biological Activity

1-Cyclopentyl-4-(4-ethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This compound is structurally related to other piperazine derivatives, which are known for diverse biological effects, including antitumor, antimicrobial, and neuropharmacological activities.

The biological activity of 1-cyclopentyl-4-(4-ethoxybenzyl)piperazine is primarily attributed to its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, similar compounds have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis, which highlights the potential of this compound in dermatological applications.

Biological Activity Overview

Research indicates that piperazine derivatives exhibit a range of biological activities. The following table summarizes some of the key findings related to the biological activity of 1-cyclopentyl-4-(4-ethoxybenzyl)piperazine and similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of piperazine derivatives, including those similar to 1-cyclopentyl-4-(4-ethoxybenzyl)piperazine:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that a series of piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including liver (HUH7) and breast (MCF7) cancer cells. The results indicated that these compounds could inhibit cell growth effectively, suggesting their potential as anticancer agents .

- Mechanistic Studies : Research on related compounds has shown that they can modulate key signaling pathways involved in cancer progression. For example, certain piperazine derivatives were found to inhibit receptor tyrosine kinases, which play crucial roles in cell proliferation and survival .

- Antifungal Properties : Some studies have highlighted the antifungal activity of piperazine derivatives, indicating their potential use in treating fungal infections. These compounds were synthesized and tested for their efficacy against various fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.